tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
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Overview
Description
tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
The synthesis of tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate typically involves the reaction of piperazine with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran at elevated temperatures, usually around 60°C, and requires the presence of a base like triethylamine . The product is then purified through crystallization from a suitable solvent mixture, such as petroleum ether and ethyl acetate .
Chemical Reactions Analysis
tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazine derivatives .
Scientific Research Applications
tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance its interaction with macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
These compounds share the piperazine core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents and the resulting biological properties .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl (8aS)-7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
OGPPYSGAQKXGQH-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2CC(=O)C[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1 |
Origin of Product |
United States |
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